Cesium Green

Description

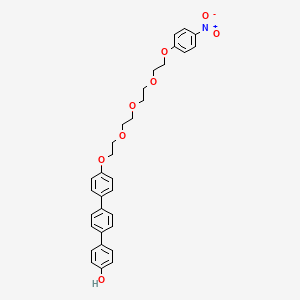

Structure

2D Structure

Properties

IUPAC Name |

4-[4-[4-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]phenyl]phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33NO8/c34-30-11-5-27(6-12-30)25-1-3-26(4-2-25)28-7-13-31(14-8-28)40-23-21-38-19-17-37-18-20-39-22-24-41-32-15-9-29(10-16-32)33(35)36/h1-16,34H,17-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDBZEWQACQBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCOCCOCCOCCOC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles of Cesium Green Fluorescent Sensing

Supramolecular Host-Guest Interactions for Cesium Recognition

The core of Cesium Green's functionality lies in its ability to selectively recognize and bind cesium ions through supramolecular host-guest interactions. mdpi.comresearchgate.net This process involves a host molecule, in this case, a component of the this compound probe, which has a cavity or binding site specifically shaped and sized to accommodate a guest, the cesium ion (Cs⁺).

The host molecule is often a macrocyclic compound, such as a crown ether or a calixarene (B151959) derivative. mdpi.comresearchgate.net These molecules possess a preorganized three-dimensional structure with a central cavity lined with electron-donating atoms, typically oxygen. The size of this cavity is a critical factor for selectivity. For cesium recognition, the host is designed to have a cavity diameter that closely matches the ionic radius of the Cs⁺ ion. This precise size-fit, along with electrostatic interactions between the positively charged cesium ion and the electron-rich interior of the host, leads to the formation of a stable host-guest complex. beilstein-journals.org

Research has shown that substituted phenol (B47542) compounds can also act as effective hosts. For instance, a phenol compound with an electron-accepting 4-nitrophenyl ether (4-NPE) group has demonstrated a distinctive green fluorescence in the presence of cesium cations and methanol (B129727). sciencedaily.com The interaction between the cesium ion and the host molecule perturbs the electronic structure of the host, which in turn affects its fluorescent properties.

Fluorescence Modulation Mechanisms in this compound

The binding of a cesium ion to the this compound probe leads to a detectable change in its fluorescence signal. This modulation can manifest as either quenching (a decrease in fluorescence intensity) or enhancement (an increase in fluorescence intensity), depending on the specific chemical environment and the design of the probe.

Quenching Phenomena upon Cesium Binding

Fluorescence quenching is a common mechanism for cesium detection. In some systems, the binding of the cesium ion disrupts the donor-acceptor-donor architecture of the fluorophore. For example, in a squaraine-based sensor, the complexation of Cs⁺ with the dihydroxyethanolamine moieties can lead to efficient fluorescence quenching. nih.gov The addition of cesium carbonate has been shown to cause a significant decrease in the fluorescence of a squaraine dye, with as little as 0.010 mM of cesium carbonate reducing the fluorescence to 92% of its initial value. researchgate.net

Another proposed mechanism for quenching involves photoinduced electron transfer (PET). Upon excitation of the fluorophore, the bound cesium ion can facilitate the transfer of an electron from the excited fluorophore to a quencher moiety within the probe or in the surrounding medium. This non-radiative decay pathway competes with fluorescence, leading to a decrease in the observed emission.

Enhancement Phenomena in Specific Chemical Environments

In other chemical environments, the binding of cesium can lead to an enhancement of fluorescence. This is often observed in systems where the free probe has a low fluorescence quantum yield due to processes like PET or other non-radiative decay pathways. The binding of the cesium ion can restrict these non-radiative processes, for instance, by altering the conformation of the probe molecule or by changing the energy levels of the involved orbitals. This "chelation-enhanced fluorescence" (CHEF) effect results in a brighter fluorescent signal upon cesium binding.

For example, certain calixarene-based fluorescent sensors exhibit a remarkable enhancement of fluorescence upon complexation with Cs⁺ ions in water. mdpi.com This enhancement serves as a reliable indicator of cesium presence. Similarly, a nanocomposite of graphene oxide quantum dots (GOQDs) with this compound showed enhanced photoluminescence in basic conditions. researchgate.net

Proposed Intermolecular Fluorescence Approaches (e.g., FRET, Exciplex Mechanisms)

Researchers have explored more complex intermolecular fluorescence mechanisms for cesium sensing, such as Fluorescence Resonance Energy Transfer (FRET) and exciplex formation. researchgate.net

FRET (Förster Resonance Energy Transfer): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor. A cesium-binding event can induce a conformational change in the probe that alters this distance, thereby modulating the FRET efficiency and the resulting fluorescence signal. While FRET has been proposed as a potential mechanism for this compound, it is thought that it might be difficult to differentiate between complexes with different alkali metal cations due to the subtle structural similarities. researchgate.net

Exciplex (Excited-State Complex) Mechanisms: An exciplex is a transient complex formed between a fluorophore in its excited state and another molecule in its ground state. nih.gov The formation of an exciplex can lead to a new, red-shifted emission band. The binding of cesium could promote or inhibit the formation of an exciplex, leading to a change in the fluorescence spectrum. For instance, the interaction of Cs⁺ with the acceptor group of a deprotonated form of a sensor molecule can stabilize the excited state more than the ground state, resulting in a bathochromic shift (a shift to longer wavelengths) of the fluorescence maximum. researchgate.net

Analytical Applications of Cesium Green in Cesium Detection

Development of Advanced Cesium Detection Methodologies

Recent advancements in analytical chemistry have led to the creation of sophisticated methodologies for cesium detection. These methods primarily leverage host-guest chemistry, where a specific molecule (the sensor) is designed to selectively bind to the target ion (cesium), resulting in a measurable optical signal.

Spectrofluorimetry has emerged as a powerful technique for the quantitative analysis of cesium ions due to its inherent sensitivity and the availability of highly responsive fluorescent probes. These methods are based on changes in the fluorescence properties of a sensor molecule upon complexation with Cs⁺. The interaction can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. rsc.orgnih.gov

For instance, sensors based on calixarene (B151959) crowns functionalized with coumarin (B35378) fluorophores have been developed. mdpi.com Upon binding with cesium ions in an aqueous medium, these molecules show a significant enhancement in fluorescence intensity. mdpi.com The magnitude of this fluorescence change is directly proportional to the concentration of cesium, allowing for precise quantification. Another approach utilizes squaraine dyes, which can experience fluorescence quenching upon complexing with Cs⁺. rsc.orgresearchgate.net The disruption of the dye's internal donor-acceptor-donor architecture by the cesium ion leads to this quenching effect, which can be measured to determine the ion's concentration. rsc.orgresearchgate.net

Table 1: Spectrofluorimetric Methods for Cesium Detection

| Sensor Type | Principle | Typical Signal Change |

|---|---|---|

| Calixarene-Coumarin Conjugates | Host-Guest Complexation | Fluorescence Enhancement |

Optodes, or optical sensors, provide a robust platform for cesium detection, often enabling visual or instrument-based analysis in real-world settings. These systems typically immobilize a cesium-selective sensing material onto a solid support, such as a polymer membrane.

One such system involves a plasticized polymer membrane containing a cesium-selective fluoroionophore, like a 15-crown-5 (B104581) derivative including anthracene (B1667546). nih.gov When the optode is exposed to a sample containing cesium ions, the Cs⁺ binds to the crown ether, causing a change in the fluorescence emission of the anthracene group, which can be measured. nih.gov Another innovative optode sensor designed for visually detecting cesium in water utilizes a calix rsc.orgarene derivative as the ionophore, combined with a responsive dye and a cation exchanger. researchgate.net These components work synergistically to produce a color change that is selective for cesium ions, facilitating on-site detection without the need for complex instrumentation. researchgate.net

Sensitivity and Selectivity of Cesium Green for Cesium Ions

The performance of any analytical method is defined by its sensitivity (how little it can detect) and its selectivity (its ability to detect the target in the presence of other substances). For cesium sensors, these are critical parameters, especially given the environmental prevalence of similar alkali metal ions.

The lower limit of detection (LOD) is the smallest concentration of an analyte that can be reliably measured. Significant research has been dedicated to developing cesium sensors with very low LODs. For example, fluorescent sensors integrated into microfluidic devices have achieved detection limits as low as 153 nM in aqueous solutions. mdpi.com Optode-based systems have reported LODs in the micromolar range, such as 4.2 x 10⁻⁵ M. nih.gov A robust method using a squaraine dye in a partially aqueous solution demonstrated a detection limit of 0.3 µM. researchgate.net Another approach using a polymeric membrane sensor based on p-isopropylcalix rsc.orgarene achieved an even lower detection limit of 1.0 × 10⁻⁶ M. rsc.org

Table 2: Reported Lower Limits of Detection (LOD) for Cesium Sensors

| Sensor/Method | Medium | Lower Limit of Detection (LOD) |

|---|---|---|

| Calixarene Fluorescent Probe (in microfluidic device) | Aqueous | 153 nM |

| 15-crown-5-anthracene Fluorescent Optode | Aqueous (Tris-HCl buffer) | 4.2 x 10⁻⁵ M |

| Squaraine Dye | Partially Aqueous | 0.3 µM |

Selectivity is a major challenge in cesium detection because other alkali metal cations, particularly potassium (K⁺) and sodium (Na⁺), are chemically similar and often present in much higher concentrations in environmental samples. acs.org Advanced sensor design incorporates molecular recognition elements, like crown ethers and calixarenes, whose cavity sizes are optimized to preferentially bind Cs⁺ over smaller ions like Na⁺ and Li⁺ or similarly sized but less polarizable ions like K⁺. nih.gov For example, fluorescent optode systems have demonstrated high selectivity for cesium over potassium, sodium, and lithium ions. nih.gov Similarly, sulfonated hyper-cross-linked polymers have shown excellent selectivity for cesium even in solutions with high concentrations of sodium and potassium, making them suitable for environmental remediation and monitoring in brackish water. acs.org

Environmental Monitoring and Contamination Assessment

The analytical methods described are crucial for monitoring cesium in the environment. epa.gov Radioactive isotopes of cesium, such as Cesium-137, are significant fission products released from nuclear accidents, posing long-term environmental and health risks due to their long half-life and mobility in ecosystems. miragenews.com

Following events like the Fukushima Daiichi nuclear disaster, cesium was deposited on surfaces and has since moved through soil layers and into aquatic environments, where it can accumulate in sediments and organic matter. epa.gov Sensitive detection techniques are essential for tracking the movement of this contamination, assessing the effectiveness of cleanup operations, and ensuring the safety of water resources. epa.govcnic.jp For instance, ongoing monitoring of seawater near the Fukushima site confirms the continued presence of radioactive cesium at concentrations higher than pre-accident levels, highlighting the need for persistent surveillance. cnic.jp The development of portable and cost-effective sensors, such as optodes and microfluidic devices, holds great promise for rapid, on-site environmental monitoring and contamination assessment. mdpi.com

Detection of Cesium in Aqueous Samples

This compound is a fluorescent probe specifically designed for the detection of cesium ions. tcichemicals.com When this compound comes into contact with cesium cations, it emits a distinct green fluorescence under ultraviolet (UV) irradiation. tcichemicals.comtcichemicals.com This optical response forms the basis of its analytical application. The molecule is engineered to selectively coordinate with cesium ions, which triggers the fluorescence emission. tcichemicals.comwiley.com

Research has primarily focused on the visualization of cesium particulates. tcichemicals.com While this often involves direct application to solid surfaces, the fundamental interaction occurs in a solution phase at the microscopic level, typically in an alcohol-based solution which is then sprayed onto the sample. wiley.com The principle of fluorescence detection of cesium is also applicable to aqueous solutions, where the probe would be introduced to the water sample. tcichemicals.com

The key advantage of this compound is its ability to provide a visual confirmation of the presence of cesium. tcichemicals.com The intensity of the green fluorescence has been noted to correlate with the concentration of cesium, allowing for a qualitative or semi-quantitative assessment. wiley.com This makes it a useful tool for rapid screening and for identifying the location of cesium contamination with high spatial resolution, down to the micrometer level. tcichemicals.comwiley.com

While the visual and imaging applications of this compound are well-documented, particularly in biological contexts such as mapping cesium distribution in plant cells, detailed quantitative performance data in aqueous solutions is not extensively available in the reviewed literature. wiley.com For context, other fluorescent probes for cesium detection in water, such as those based on calixarene compounds, have reported detection limits in the nanomolar range.

Interactive Data Table: Comparison of Fluorescent Probes for Cesium Detection in Water

| Probe | Detection Principle | Reported Detection Limit | Reference |

| Calixarene-based sensor 1 | Fluorescence Enhancement | 153 nM | N/A |

| Calixarene-based sensor 2 | Fluorescence Enhancement | 205 nM | N/A |

| Squaraine Dye-based sensor | Fluorescence Quenching | Not explicitly quantified | researchgate.netnih.gov |

| MMWCNTs@Cs(i)-IIP/GCE | Potentiometric Sensor | 4.0 x 10⁻⁸ M | nih.gov |

This table includes data for other fluorescent and potentiometric probes to provide context for typical performance metrics in aqueous cesium detection, as specific quantitative data for this compound in aqueous solutions was not available in the search results.

Applicability in Soil and Remediation Site Analysis

Based on the available research, there is no specific information on the application of the fluorescent probe "this compound" for the direct analysis of soil samples or for in-situ analysis at remediation sites. The documented uses of this compound are primarily in laboratory settings for the visualization of cesium particulates on surfaces and for bioimaging in plants. tcichemicals.comwiley.com

Current methods for monitoring cesium in soil and at remediation sites often involve the collection of soil samples followed by laboratory analysis using techniques such as gamma-ray spectrometry to detect radioactive cesium isotopes like Cesium-137. mdpi.com For on-site investigations, portable detectors like plastic scintillators are being developed to provide more immediate feedback. mdpi.commdpi.com

The challenges of using a fluorescent probe like this compound directly on soil would include potential interference from the complex soil matrix, the need for an appropriate solvent to facilitate the interaction between the probe and cesium ions, and the difficulty of detecting the fluorescence signal against the background of soil components. researchgate.net While fluorescent dyes have been used in soil science to trace water flow and map preferential flow paths, this is a different application from the quantitative detection of a specific ion. researchgate.net

Future research could explore the possibility of developing extraction methods to move cesium from soil samples into a solution that can then be analyzed with this compound, or the development of specialized imaging equipment that could overcome the challenges of direct soil analysis. However, at present, there are no published studies demonstrating the feasibility or application of this compound for soil and remediation site analysis.

Biological and Phytoremediation Research with Cesium Green

Intracellular Localization and Dynamics of Cesium

Cesium Green enables the precise visualization of cesium distribution within plant cells, offering insights into how plants manage this potentially toxic element. riken.jpnims.go.jp The probe fluoresces green when it binds with a cesium ion, allowing for direct observation under a fluorescence microscope. wiley.comnims.go.jp

High-Resolution Imaging in Plant Cells (e.g., Arabidopsis thaliana)

Research has prominently featured the use of this compound with the model plant Arabidopsis thaliana to achieve high-resolution imaging of cesium distribution. nims.go.jpnih.govriken.jp In these studies, Arabidopsis seedlings are cultivated in a medium containing a high concentration of non-radioactive cesium carbonate. riken.jpnims.go.jp Subsequently, an alcoholic solution of this compound is sprayed onto the plants, often on the cotyledons (seed leaves). riken.jpwiley.com The resulting green fluorescence confirms the presence and location of cesium within the plant's cells. riken.jpnims.go.jp This technique provides an extremely accurate picture of cesium distribution, which is vital for determining the precise mechanisms of its absorption and transport. riken.jp The method has been lauded for its ability to visualize cesium at the level of individual cells and organelles. wiley.comriken.jpjst.go.jp

Identification of Cesium Accumulation Compartments (e.g., Vacuoles)

A key finding from studies using this compound is the identification of the specific subcellular compartments where cesium accumulates. riken.jp Fluorescence microscopy observations have revealed that cesium has a strong tendency to accumulate in the vacuoles of plant cells. nims.go.jpnims.go.jpsciencedaily.com Bright fluorescent spots, indicating high concentrations of cesium, were observed in what are believed to be the vacuoles of cotyledon cells in cesium-treated Arabidopsis plants. wiley.comnims.go.jpjst.go.jp This sequestration of cesium into vacuoles is considered a detoxification strategy employed by the plant. wiley.comjst.go.jp By isolating the potentially toxic cesium ions within the vacuole, the plant can mitigate their harmful effects on essential metabolic processes occurring in the cytoplasm. jst.go.jprjpbcs.com

Table 1: Research Findings on Intracellular Cesium Localization using this compound

| Research Focus | Model Organism | Key Finding | Significance | Reference |

|---|---|---|---|---|

| High-Resolution Imaging | Arabidopsis thaliana | This compound enables visualization of cesium distribution at the individual cell level. | Provides an accurate picture to help determine absorption and transport mechanisms. | nih.govriken.jp |

| Accumulation Compartment | Arabidopsis thaliana | Bright fluorescence was observed in the vacuoles of cotyledon cells. | Identifies vacuolar sequestration as a primary mechanism for cesium detoxification in plants. | riken.jpnims.go.jpnims.go.jpwiley.com |

Visualization of Cesium Distribution at Micrometer Resolution

The primary advantage of this compound over previous detection methods is its capacity for micrometer-scale resolution. nims.go.jpwiley.comclpu.es Traditional methods, such as radiation detectors, could only offer spatial resolution at the centimeter level, which is insufficient for subcellular analysis. wiley.com this compound allows researchers to locate micrometer-sized cesium particles within the plant. wiley.com This high-resolution imaging is crucial for analyzing cesium distribution at the organelle level, providing a much more detailed understanding of its fate inside the plant. wiley.comjst.go.jp This capability is expected to significantly advance the elucidation of cesium transportation and accumulation mechanisms in plants. nims.go.jpnims.go.jp

Elucidation of Plant Cesium Uptake and Transport Mechanisms

While this compound directly visualizes the endpoint of cesium accumulation, these findings are instrumental in deducing the pathways involved in its uptake and movement throughout the plant. riken.jpnims.go.jpriken.jp The ability to see where cesium ends up provides critical clues about the transport systems the plant utilizes. riken.jp

Analysis of Xylem and Phloem Translocation

Once absorbed by the roots, cesium is transported to other parts of the plant, such as the shoots and leaves, through the plant's vascular system. rsc.org The presence of cesium in the cotyledons of Arabidopsis, as visualized by this compound, is direct evidence of this long-distance transport from the roots. riken.jpjst.go.jp This upward movement is primarily mediated by the xylem. Furthermore, studies suggest that cesium that reaches the shoots can be remobilized and transported throughout the plant via the phloem, a process that can be even more intense than that for potassium. rjpbcs.com By providing a clear image of cesium distribution in aerial parts of the plant, this compound helps researchers infer the activity and pathways of both xylem and phloem transport, contributing to a more complete model of cesium dynamics in plants. rjpbcs.comrsc.org

Table 2: Cesium Transport Mechanisms Investigated with the Aid of Fluorescent Probes

| Transport Mechanism | Primary Tissue/System | Details | Reference |

|---|---|---|---|

| Root Absorption | Roots | Cesium uptake is mediated by potassium (K+) transporters, particularly the HAK/KUP/KT family. | researchgate.netusp.brfrontiersin.org |

| Xylem Translocation | Vascular System | Transports cesium from the roots to the aerial parts of the plant, such as leaves and shoots. | rsc.org |

| Phloem Translocation | Vascular System | Remobilizes cesium from the shoots to other parts of the plant, potentially at a high rate. | rjpbcs.com |

Compartmentalization Strategies within Plant Tissues

The development of the fluorescent probe this compound has enabled researchers to visualize the distribution of cesium within plant cells with unprecedented precision. riken.jpacs.org Studies utilizing this tracer on the model plant Arabidopsis have demonstrated that cesium tends to accumulate in specific subcellular compartments. nims.go.jpnims.go.jp When this compound is applied to plants that have taken up cesium, it emits a green fluorescence, pinpointing the location of the element. riken.jp

Microscopy observations have revealed that these fluorescent spots are often concentrated within the vacuoles of plant cells. riken.jpwiley.comjst.go.jp This suggests that a primary strategy for plants to cope with cesium toxicity is to sequester it within these organelles, away from vital metabolic processes in the cytoplasm. wiley.comjst.go.jp This compartmentalization is a critical detoxification mechanism. wiley.com The ability to observe cesium distribution at the organelle level provides a more accurate understanding of the transport and storage mechanisms within the plant. riken.jp Research on various plants has further elucidated the subcellular distribution of cesium, confirming that a significant portion is often found in the soluble fraction and bound to cell walls, in addition to being stored in vacuoles. researchgate.netscholarsresearchlibrary.com

Table 1: Subcellular Distribution of Cesium in Various Plant Species

| Plant Species | Cesium Distribution in Tissues/Compartments | Research Finding |

|---|---|---|

| Arabidopsis thaliana | Tends to accumulate in cotyledon cell vacuoles. riken.jp | Visualization with this compound showed bright fluorescent spots within vacuoles, indicating sequestration as a detoxification method. wiley.comresearchid.co |

| Gypsophila paniculata | Soluble fraction > Cell wall > Organelles. researchgate.net | The majority of cesium was found in the soluble fraction of the cells. researchgate.net |

| Chenopodium album | Stored in crystalline form within vacuoles. scholarsresearchlibrary.com | Cesium accumulation in vacuoles in a crystalline state is a strategy to mitigate toxic effects. scholarsresearchlibrary.com |

| Brassica juncea | Soluble fraction > Cell wall > Organelles. researchgate.net | Similar to G. paniculata, a significant portion of cesium was localized in the soluble fraction. researchgate.net |

Advancements in Phytoremediation Strategies

Screening and Development of Cesium Hyperaccumulator Plants

A key aspect of advancing phytoremediation is the identification of "hyperaccumulator" plants that can absorb large quantities of cesium from the soil and translocate it to their harvestable aerial parts. ans.org Numerous studies have screened various plant species for their cesium accumulation potential.

Field studies have identified several promising candidates. For instance, redroot pigweed (Amaranthus retroflexus) has been shown to be up to 40 times more effective than other tested species in removing radiocesium from soil. cdnsciencepub.com It exhibits both high concentrations of cesium in its shoots and significant biomass production. nih.gov Another effective species is Kochia scoparia, which, despite not having the highest transfer factor, demonstrated excellent potential for cesium-targeted phytoremediation due to its high biomass and relatively high cesium uptake. jst.go.jpresearchgate.net The halophyte Sesuvium portulacastrum, or sea purslane, has also been identified as a cesium hyperaccumulator, with studies showing it can effectively absorb and translocate cesium to its leaves and stems. ans.orgnews-medical.net

Table 2: Cesium Accumulation in Selected Hyperaccumulator Plants

| Plant Species | Cesium Concentration in Plant Tissue | Transfer Factor (TF)¹ | Key Finding |

|---|---|---|---|

| Amaranthus retroflexus | >900 pCi/g | 2.58 | Showed significantly greater potential for ¹³⁷Cs removal compared to Indian mustard and tepary bean. nih.gov |

| Kochia scoparia | N/A | ~0.17 | Considered the best candidate among 16 species tested due to high biomass and efficient Cs uptake per area. jst.go.jpresearchgate.net |

| Sesuvium portulacastrum | 536 µg/g (leaves), 414 µg/g (stems) | N/A | Accumulation is dose-dependent and concentrated in aerial parts, making it suitable for phytoremediation. ans.orgresearchgate.net |

| Sorghum bicolor | N/A | High-accumulator candidates: 0.322 - 0.584 | Significant variation among accessions, with some showing TFs higher than many other plant species. tandfonline.com |

| Hollyhock (Alcea rosea) | N/A | ~0.36 | Showed the highest TF among 16 species tested, but overall remediation efficiency was limited by lower biomass. jst.go.jpresearchgate.net |

¹ Transfer Factor (TF) is the ratio of radionuclide concentration in the plant (dry weight) to that in the soil (dry weight).

Assessment of Plant Stress Response to Cesium Exposure

While hyperaccumulation is desirable, high concentrations of cesium can be toxic to plants, inhibiting growth and causing physiological stress. researchgate.net Understanding how plants respond to cesium exposure is crucial for developing robust phytoremediation strategies. Cesium toxicity can manifest as reduced biomass, changes in photosynthesis, and the induction of oxidative stress. researchgate.netulb.ac.be

Studies on radish (Raphanus sativus) seedlings showed that increasing cesium concentrations led to a progressive increase in reactive oxygen species (ROS), indicating significant oxidative stress. radiological-analysis.com In response, plants often upregulate their antioxidant defense systems. Research on Sesuvium portulacastrum revealed that exposure to cesium induced the production of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). researchgate.netresearchgate.net However, at very high concentrations (e.g., 150 mg·L⁻¹), these enzyme activities began to decrease, and a significant decline in biomass and photosynthetic pigments was observed. researchgate.net Similarly, in the moss Atrichum undulatum, cesium exposure altered the activity of antioxidative enzymes. mdpi.com

Table 3: Physiological Response of Sesuvium portulacastrum to Various Cesium Concentrations

| Cesium Concentration (mg/L) | Effect on Biomass & Photosynthesis | Antioxidant Enzyme Activity |

|---|---|---|

| 0 | Control | Baseline |

| 5 - 10 | Enhanced plant growth. ans.org | Upregulated. researchgate.net |

| 25 | No adverse effects on biomass or photosynthetic pigments. ans.org | Upregulated. researchgate.net |

| 50 | Decline in pigment levels. researchgate.net | Upregulated, but beginning to decline from peak. researchgate.net |

| 150 | Significant decline in pigment levels and biomass. researchgate.net | Decreased significantly. researchgate.net |

Evaluation of Remediation Efficiency and Agricultural Safety Guidelines

The ultimate goal of phytoremediation is the effective and safe removal of contaminants from the soil. Remediation efficiency is often evaluated using metrics like the transfer factor (TF), which quantifies the transfer of cesium from soil to the plant, and the total percentage of contaminant removed. jst.go.jpresearchgate.net Studies have shown that canola (Brassica napus) could remove approximately 17-37% of total cesium from the top 15 cm of soil in a pot experiment. researchgate.net A field test with redroot pigweed estimated that it could remove 50% of ¹³⁷Cs from contaminated soil in 18 years, assuming two crops per year. nih.gov

Alongside efficiency, ensuring agricultural safety is paramount, especially in areas affected by radioactive cesium. riken.jp This involves establishing maximum permissible levels of radionuclides in food and feed to protect consumers. Following nuclear incidents, authorities have set such guidelines. For example, after the Fukushima accident, Japan's Ministry of Health, Labour and Welfare established new standard limits, setting the maximum level for radioactive cesium at 100 Bq/kg for general foods, 50 Bq/kg for milk and infant food, and 10 Bq/kg for drinking water. aomori.lg.jpmhlw.go.jpenv.go.jp The European Union also has regulations, which, for imports from Japan, set a maximum permitted level of 600 Bq/kg for the sum of Cs-134 and Cs-137 in most foodstuffs. nih.gov

Table 4: Agricultural Safety Guidelines for Radioactive Cesium

| Jurisdiction/Authority | Food/Feed Category | Maximum Permissible Level (Bq/kg) | Reference |

|---|---|---|---|

| Japan (post-Fukushima) | General Foods | 100 | aomori.lg.jpenv.go.jp |

| Milk & Infant Food | 50 | aomori.lg.jpmhlw.go.jp | |

| Drinking Water | 10 | aomori.lg.jpmhlw.go.jp | |

| Fertilizer, Feed (Cattle) | 400 (Fertilizer), 100 (Feed) | aomori.lg.jp | |

| European Union | Most Foodstuffs (post-Chernobyl) | 600 | nih.gov |

| Milk and Milk Products (post-Chernobyl) | 370 | nih.gov | |

| Animal Feed (Pigs) | 1250 | radiological-analysis.com | |

| Animal Feed (Poultry, Lambs, Calves) | 2500 | radiological-analysis.com |

Innovations and Challenges in Cesium Green Material Science

Modification and Functionalization of Cesium Green Probes

Efforts to improve the performance and expand the utility of this compound have focused on creating advanced formulations and derivatives that overcome the inherent limitations of the original molecule.

A significant innovation has been the development of a nanocomposite by functionalizing Graphene Oxide Quantum Dots (GOQDs) with this compound molecules. nih.gov This approach addresses a primary drawback of this compound, which is its limited efficacy in aqueous environments; the parent molecule functions effectively only in a solid, water-free, and basic state. nih.govrsc.org The integration into a GOQD-based nanocomposite allows the probe to function as a cesium detector in a mixed solution of distilled water and Tetrahydrofuran (THF). nih.govresearchgate.net

This nanocomposite exhibits a dual-mode sensing mechanism dependent on the pH of the medium. In basic conditions, the material's photoluminescence is quenched (a "turn-OFF" response) upon binding with cesium. nih.govresearchgate.netresearchgate.net Conversely, in acidic conditions, the photoluminescence intensity is enhanced (a "turn-ON" response) in the presence of cesium ions at specific concentrations. nih.govresearchgate.netresearchgate.net Research has also identified the formation of Cesium Chloride and Cesium nanoparticles during transmission electron microscopy (TEM) measurements of the nanocomposite after cesium addition. nih.govrsc.org

Table 1: Comparison of this compound and its GOQD Nanocomposite Derivative

| Feature | Standard this compound | GOQD-Cesium Green Nanocomposite |

|---|---|---|

| Operating Medium | Solid-state, non-aqueous, basic conditions nih.govrsc.org | Mixed solution (Distilled Water/THF) nih.govresearchgate.net |

| pH Condition | Functions only in basic conditions nih.gov | Functions in both acidic and basic conditions nih.govresearchgate.netresearchgate.net |

| Sensing Mechanism | Fluorescence emission | pH-dependent: "Turn-OFF" in basic, "Turn-ON" in acidic media nih.govresearchgate.net |

| Water Compatibility | Poor nih.govresearchgate.net | Enhanced, works in water/THF mixture nih.gov |

A primary challenge for this compound is its poor solubility and lack of recognition for cesium ions in water or other polar media due to its poor coupling ability. researchgate.net The development of the GOQD nanocomposite is a major step toward water compatibility. nih.gov Another successful strategy involves the fabrication of an optode membrane. researchgate.net These membranes incorporate a calix mdpi.comarene derivative, a key component in the molecular recognition of cesium, similar to the mechanism used in this compound. researchgate.netmdpi.com This formulation allows for the selective detection of cesium ions in aqueous solutions, including domestic water and seawater. researchgate.net

While the GOQD nanocomposite expands the operational pH range, its sensing mechanism remains pH-dependent. nih.gov The quest for truly pH-independent derivatives is an ongoing area of research, aiming to create probes that provide a consistent response across a wide range of environmental pH conditions, thereby simplifying detection protocols.

The long-term performance and photostability of fluorescent probes are critical for their practical deployment, especially for continuous environmental monitoring. While specific studies on the photostability of the this compound molecule are not extensively detailed, general strategies in material science point toward embedding the probe within a robust matrix.

Formulations such as the aforementioned GOQD nanocomposites and polymer-based optode membranes inherently protect the sensitive fluorophore from photobleaching and chemical degradation. nih.govresearchgate.net The matrix acts as a shield, enhancing the probe's resilience to light exposure and harsh chemical environments. For instance, the stability of perovskite nanocrystals, another class of cesium-containing materials, is significantly improved through strategies like surface coating and cation alloying, which reduce degradation under heat and light. iaea.orgrsc.orgacs.orgarxiv.org These principles are applicable to enhancing the long-term performance of this compound-based sensors, ensuring they retain their sensing capabilities over extended periods.

Synthesis and Purification Methodologies for Enhanced Performance

The reliability and effectiveness of a supramolecular probe are fundamentally tied to the quality of its synthesis and the rigor of its purification.

This compound is a fluorescent molecular probe built on a complex supramolecular structure that includes an oligo phenol (B47542) moiety for fluorescence and an ethylene (B1197577) glycol moiety for selective ion capture. jst.go.jp The synthesis of such probes is often a multi-step process that requires careful optimization to achieve viable yields. The synthesis of related compounds, such as calixarenes, often involves the use of cesium salts like Cesium Carbonate as a base to facilitate the desired reactions. mdpi.comresearchgate.net

Developing scalable synthesis routes is essential for the widespread application of these probes. Methodologies like the hot-injection technique, while commonly used for producing perovskite nanocrystals, provide a model for scalable production that offers precise control over particle size and monodispersity. acs.orgnih.govfigshare.com Adapting similar controlled synthesis and bottom-up lyophilization (freeze-drying) approaches could enable the large-scale, reproducible production of high-quality this compound probes and their nanocomposites. researchgate.net

The performance of a highly selective sensor like this compound is critically dependent on its purity. The presence of impurities, such as unreacted starting materials, byproducts from side reactions, or residual solvents, can severely compromise sensing performance. These impurities can interact with the probe, quench its fluorescence, or compete for the binding sites intended for cesium ions, leading to reduced sensitivity and selectivity.

Rigorous purification and quality control are therefore non-negotiable. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess the purity and monitor the stability of related compounds. researchgate.net For nanocomposites and functionalized materials, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for characterizing the final product and confirming that the functional molecules have been attached correctly without degradation. acs.org The purity of all components, including the probe itself and any additives used in formulations like optode membranes, directly impacts the detection limit and reliability of the sensor. mdpi.com

Table 2: Potential Impurities and Their Impact on this compound Sensing Performance

| Type of Impurity | Potential Source | Impact on Performance | Recommended Analytical Method |

|---|---|---|---|

| Unreacted Starting Materials | Incomplete synthesis reaction | Can bind to Cs+ or interfere with fluorescence, causing inaccurate readings. | HPLC, NMR Spectroscopy researchgate.netacs.org |

| Synthetic Byproducts | Side reactions during synthesis | May have their own fluorescent properties or quenching effects, leading to high background noise or false signals. | HPLC, Mass Spectrometry |

| Residual Solvents/Bases | Inadequate purification | Can alter the local pH or polarity, affecting the probe's binding affinity and fluorescence quantum yield. acs.org | Gas Chromatography, NMR Spectroscopy |

Limitations of Current this compound Probes and Future Research Directions

The development of "this compound," a fluorescent probe that emits a green light upon binding with cesium ions, marked a significant advancement in the visual detection of this element. nims.go.jp This supramolecule was designed for high selectivity, enabling researchers to visualize cesium distribution with micrometer-level resolution, a task not achievable with conventional radiation detectors. nims.go.jp Despite its innovation, the practical application of this compound is hindered by several intrinsic limitations that are the focus of ongoing research.

A primary challenge in the application of this compound is its significant dependence on the chemical environment, specifically solvent and pH levels. Research has shown that the probe functions effectively only under specific conditions: in a solid-state, in the absence of water, and in a basic environment. rsc.org These constraints severely limit its utility for critical applications such as identifying cesium contamination in water sources. rsc.org

To overcome these issues, researchers have explored the development of novel composite materials. One promising approach involves creating a nanocomposite by functionalizing graphene oxide quantum dots (GOQDs) with this compound molecules. rsc.org This innovation has been shown to enable the detection of cesium in mixed aqueous solutions (distilled water/tetrahydrofuran) and, crucially, under both acidic and basic conditions. rsc.org In this composite system, the GOQDs act as both an enhancer and a quencher depending on the pH. In acidic conditions, the system's photoluminescence turns "ON" in the presence of cesium, while in basic conditions, it turns "OFF". rsc.org This work represents a significant step toward creating more robust and versatile cesium probes.

Interactive Table: Overcoming Limitations of this compound

| Limitation | Research Finding | Innovative Approach | Outcome |

| Solvent Dependency | Functions effectively only in solid-state and non-aqueous solutions. rsc.org | Development of a nanocomposite with Graphene Oxide Quantum Dots (GOQDs). rsc.org | Enables cesium detection in a mixed solution containing water (distilled water/THF). rsc.org |

| pH Dependency | Requires a basic environment to function effectively. rsc.org | Utilization of the pH-dependent properties of GOQDs in the nanocomposite. rsc.org | Allows for cesium detection in both acidic and basic conditions. rsc.org |

Despite its limitations, this compound has proven valuable in specific biological research contexts. Its primary application has been in plant science for the intracellular imaging of cesium distribution. researchgate.netriken.jp Researchers have successfully used a methanol (B129727) solution of this compound to visualize cesium localization in the plant Arabidopsis thaliana. nims.go.jp

These studies have yielded high-resolution images demonstrating that cesium tends to accumulate within the vacuoles of the plant's cotyledon cells. nims.go.jpriken.jp This finding is crucial for understanding the cellular mechanisms of cesium transport, accumulation, and detoxification in plants. riken.jprsc.org The ability to visualize where the element is sequestered within the cell provides vital knowledge for the potential development of plants suited for phytoremediation—the use of plants to clean up contaminated environments. riken.jp Future research aims to expand the use of this compound and its derivatives to other biological systems to study the pathways of cesium uptake and its effects at the cellular level. researchgate.net

The current design of this compound is highly specific for cesium ions. While this selectivity is a strength, the next frontier in probe development is the creation of multi-analyte or multi-modal sensors. A multi-analyte sensor based on the this compound framework would be capable of detecting cesium alongside other relevant metal ions or environmental contaminants simultaneously. This would provide a more comprehensive picture of a contaminated site in a single test.

Multi-modal sensing represents another key direction for future research. This involves designing a probe that offers more than one type of signal response. For instance, a sensor could provide both a fluorescent signal and an electrical or colorimetric change upon detecting cesium. While the development of multi-modal capabilities is an active area of research for other materials, such as cesium lead halide perovskites which are used to detect a wide range of analytes, such advancements have not yet been reported specifically for this compound. researchgate.netmdpi.com The development of this compound-based probes that can be read through different sensing modes would significantly enhance their versatility and applicability in diverse and complex environmental and biological settings.

Q & A

Q. What interdisciplinary collaborations are critical for advancing this compound’s application in sustainable materials science?

- Methodological Answer : Partner with computational chemists to predict material properties and environmental engineers to assess lifecycle impacts. Joint studies with regulatory experts ensure compliance with evolving safety standards (e.g., REACH, TSCA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.